Cas no 877619-06-2 (3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

3-Benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative with a benzyl substituent at the 3-position and a 2-(4-chlorophenyl)-2-oxoethylsulfanyl group at the 2-position. This heterocyclic compound exhibits potential biological activity due to its structural features, including the thienopyrimidinone core, which is known for its pharmacological relevance. The presence of the 4-chlorophenyl and benzyl moieties may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research in medicinal chemistry. Its unique sulfur-containing side chain could contribute to improved metabolic stability or selectivity. The compound's well-defined structure allows for systematic modifications to optimize its properties for potential therapeutic applications.
3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one structure
877619-06-2 structure
Product name:3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
CAS No:877619-06-2
MF:C21H17ClN2O2S2
MW:428.954881429672
CID:5511593

3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
    • Inchi: 1S/C21H17ClN2O2S2/c22-16-8-6-15(7-9-16)18(25)13-28-21-23-17-10-11-27-19(17)20(26)24(21)12-14-4-2-1-3-5-14/h1-9H,10-13H2
    • InChI Key: YROKHFOWASOLAD-UHFFFAOYSA-N
    • SMILES: C1(SCC(C2=CC=C(Cl)C=C2)=O)N(CC2=CC=CC=C2)C(=O)C2SCCC=2N=1

3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2014-0120-75mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2014-0120-2mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2014-0120-10mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2014-0120-2μmol
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2014-0120-25mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2014-0120-5mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2014-0120-20mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2014-0120-40mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2014-0120-50mg
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2014-0120-20μmol
3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
877619-06-2 90%+
20μl
$79.0 2023-05-17

Additional information on 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one

Introduction to 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS No. 877619-06-2) and Its Emerging Applications in Chemical Biology

The compound 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS No. 877619-06-2) represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This heterocyclic compound belongs to the thienopyrimidine class, a scaffold that has been extensively explored for its potential in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a benzyl moiety, a chlorophenyl group, and an ethylsulfanyl substituent, contributes to its complex chemical profile and makes it a valuable candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural properties of this compound. The thieno[3,2-d]pyrimidinone core exhibits remarkable rigidity, which is often conducive to stable interactions with biological targets. The 4-chlorophenyl group introduces a hydrophobic pocket that can enhance binding affinity to proteins, while the sulfanyl moiety at the 2-position adds a polar interaction capability. These features collectively make this compound an intriguing candidate for designing novel therapeutic agents.

In the realm of medicinal chemistry, the synthesis of derivatives of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one has been a focus of numerous studies. Researchers have demonstrated that modifications at the benzyl and ethylsulfanyl positions can significantly alter the pharmacokinetic properties of the molecule. For instance, replacing the benzyl group with other aromatic or heterocyclic systems can lead to enhanced solubility or improved metabolic stability. Similarly, alterations in the ethylsulfanyl moiety can fine-tune the electronic properties of the molecule, influencing its binding mode to biological targets.

One particularly notable area of research involves the exploration of this compound as an inhibitor of kinases and other enzyme targets relevant to cancer biology. The thienopyrimidine scaffold is well-known for its ability to interact with ATP-binding pockets in enzymes such as tyrosine kinases. Preliminary studies have suggested that derivatives of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one exhibit potent inhibitory effects against several oncogenic kinases. These findings are particularly promising given the critical role that kinases play in signal transduction pathways associated with tumor growth and progression.

The incorporation of the chlorophenyl group into the molecule not only enhances hydrophobic interactions but also introduces potential sites for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups at specific positions within the molecule. Such modifications can be strategically employed to optimize binding affinity or to introduce additional pharmacological properties.

Another exciting avenue of research involves the exploration of this compound as a modulator of epigenetic enzymes. The ability to influence epigenetic processes represents a frontier in drug development due to their central role in gene regulation and disease pathogenesis. The unique structural features of 3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one make it a plausible candidate for interacting with enzymes such as histone deacetylases (HDACs) or bromodomain-containing proteins (BDPs). Early studies have hinted at potential interactions with these targets, suggesting that further optimization could yield compounds with therapeutic relevance in diseases such as cancer and neurodegenerative disorders.

The synthesis and characterization of this compound have also benefited from advances in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These methods not only reduce reaction times but also improve yields and purity levels. Additionally, computational tools such as density functional theory (DFT) have been instrumental in predicting reaction outcomes and optimizing synthetic routes.

In conclusion,3-benzyl-2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS No. 877619-06-2) represents a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Continued investigation into its derivatives and mechanisms of action will likely yield valuable insights into its pharmacological properties and applications in medicine.

Recommend Articles

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.